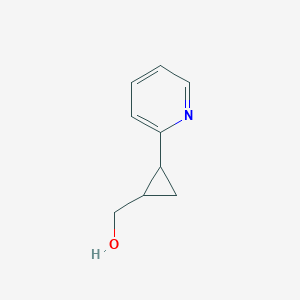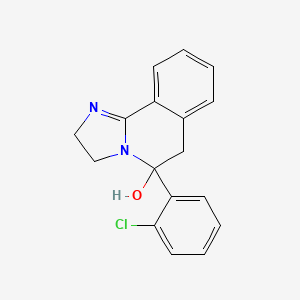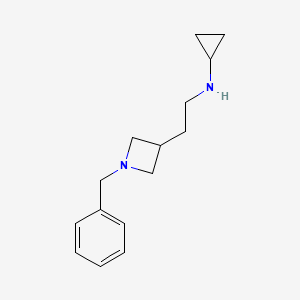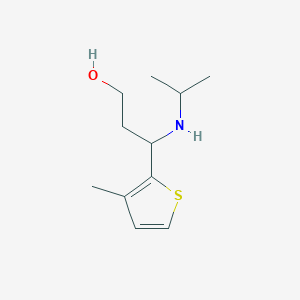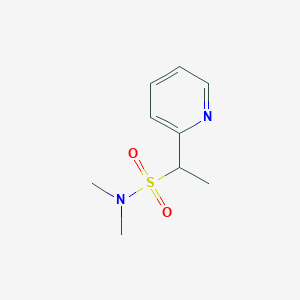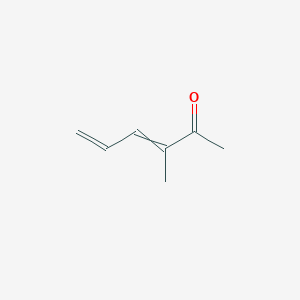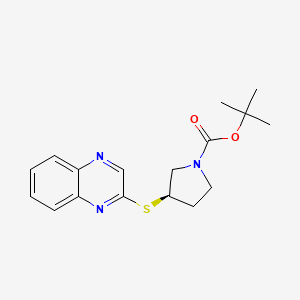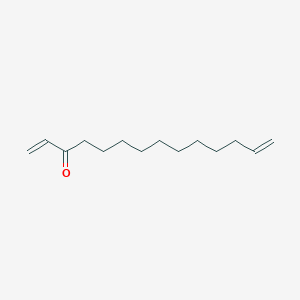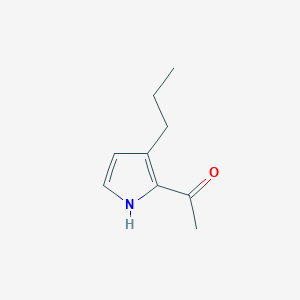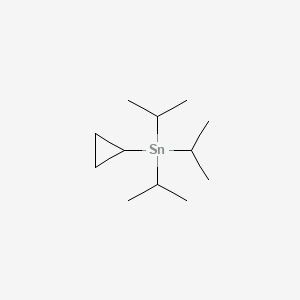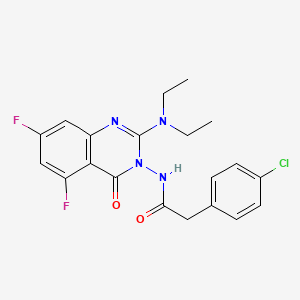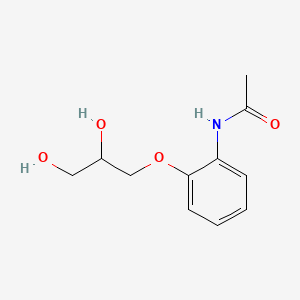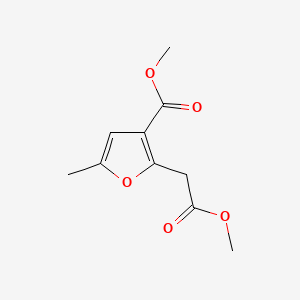
N-(3-(1-benzylpiperidin-3-yl)propyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1-benzylpiperidin-3-yl)propyl)cyclopropanamine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by a cyclopropane ring attached to a propyl chain, which is further connected to a benzyl-substituted piperidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-benzylpiperidin-3-yl)propyl)cyclopropanamine typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidine, which is then reacted with a suitable propylating agent to introduce the propyl chain. The final step involves the cyclopropanation of the propyl chain to form the cyclopropanamine moiety. The reaction conditions often include the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-benzylpiperidin-3-yl)propyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-(1-benzylpiperidin-3-yl)propyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(1-benzylpiperidin-3-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide
- N-(1-Benzylpiperidin-4-yl)-2-furamide
- 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine
Uniqueness
N-(3-(1-benzylpiperidin-3-yl)propyl)cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H28N2 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-[3-(1-benzylpiperidin-3-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C18H28N2/c1-2-6-16(7-3-1)14-20-13-5-9-17(15-20)8-4-12-19-18-10-11-18/h1-3,6-7,17-19H,4-5,8-15H2 |
InChI Key |
ZHLIGDINHZSVCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CCCNC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



